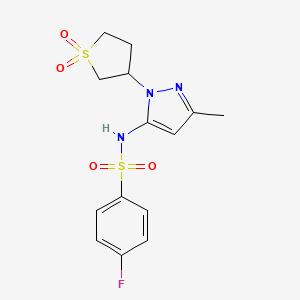
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-4-fluorobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-4-fluorobenzenesulfonamide is a useful research compound. Its molecular formula is C14H16FN3O4S2 and its molecular weight is 373.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels , specifically the GIRK1/2 subtype . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
The compound acts as an activator of the GIRK1/2 channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability .
Biochemical Pathways
The activation of GIRK channels affects various physiological processes and has potential implications for numerous indications, such as pain perception, epilepsy, reward/addiction, and anxiety .
Pharmacokinetics
The compound has been evaluated in tier 1 DMPK assays and has shown nanomolar potency as a GIRK1/2 activator . It also exhibits improved metabolic stability over the prototypical urea-based compounds . .
Result of Action
The activation of GIRK1/2 channels by the compound leads to changes in cell excitability . This could potentially influence various physiological processes and conditions, including pain perception, epilepsy, reward/addiction, and anxiety .
生物活性
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-4-fluorobenzenesulfonamide is a complex organic compound with significant biological activity due to its unique structural features. This article explores its biological mechanisms, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula C15H18FN3O4S2 and a molecular weight of 387.44 g/mol. Its structure includes multiple functional groups, notably a sulfonamide group, a pyrazole ring, and a dioxidotetrahydrothiophene moiety, which contribute to its diverse biological activities .
Target Interaction
The primary biological target for this compound is the G protein-gated inwardly rectifying potassium (GIRK) channels. Activation of these channels plays a crucial role in modulating neuronal excitability and neurotransmitter release .
Biochemical Pathways
Upon activation of GIRK channels, there is an alteration in G-protein coupled receptor (GPCR) signaling pathways. This modulation can influence various physiological processes, including heart rate regulation and neuronal signaling .
Biological Activity
Pharmacological Effects
Research indicates that compounds with similar structures exhibit nanomolar potency as GIRK channel activators. This suggests that this compound may have potential applications in treating conditions such as cardiac arrhythmias and neurological disorders .
In Vitro Studies
In vitro studies have demonstrated that this compound can effectively modulate ion channel activity, leading to significant changes in cellular excitability. These effects are particularly relevant in the context of developing therapies for diseases characterized by dysregulated ion channel function .
Case Studies and Research Findings
Several studies have investigated the pharmacological profiles of similar compounds:
- Study on Factor Xa Inhibition : A related pyrazole compound was developed as a potent inhibitor of Factor Xa, demonstrating the potential for pyrazole derivatives in anticoagulant therapy. The optimization led to improved oral bioavailability while maintaining high potency .
- Therapeutic Applications : The unique structural characteristics of similar sulfonamide compounds have been linked to anti-inflammatory and analgesic effects, suggesting that this compound could have broader therapeutic implications beyond ion channel modulation .
Comparative Analysis
| Compound Name | Molecular Formula | Molecular Weight | Primary Target | Biological Activity |
|---|---|---|---|---|
| This compound | C15H18FN3O4S2 | 387.44 g/mol | GIRK Channels | Ion channel modulation |
| DPC423 (related pyrazole) | C13H12F3N3O2 | 299.25 g/mol | Factor Xa | Anticoagulant activity |
| Other Sulfonamides | Varies | Varies | Various | Anti-inflammatory properties |
特性
IUPAC Name |
N-[2-(1,1-dioxothiolan-3-yl)-5-methylpyrazol-3-yl]-4-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O4S2/c1-10-8-14(18(16-10)12-6-7-23(19,20)9-12)17-24(21,22)13-4-2-11(15)3-5-13/h2-5,8,12,17H,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZBRYJKQUJWEOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)F)C3CCS(=O)(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














